(3As,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid;hydrochloride
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Overview
Description
The compound “(3As,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid;hydrochloride” is also known as “(2R,3aS,7aS)-Octahydroindole-2-carboxylic Acid Hydrochloride”. It is a pharmaceutical reference standard and an impurity reference material . The CAS Number is 1004292-98-1 . It is related to the API family of Perindopril, a type of cardiac drug .
Synthesis Analysis
The synthesis of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid is described in several patents . One method involves a Favorskii type ring contraction, followed by hydrolysis to give a mixture of III a and III b as a 1:1 mixture .
Molecular Structure Analysis
The molecular formula of this compound is C9H16ClNO2 . The molecular weight is 205.68 .
Chemical Reactions Analysis
The compound is a key intermediate for the synthesis of trandolapril, a known antihypertensive agent . The general approach in most of the Trandolapril synthesis is a peptide coupling of N- [ (1-ethoxy carbonyl)-3-phenyl propyl)-S-alanine with benzyl- (2s,3aR,7aS)-octahydroindole-2-carboxylate .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is stored at room temperature in an inert atmosphere .
Scientific Research Applications
Construction of Polyproline Structures
(Kubyshkin & Budisa, 2017) explored the use of octahydroindole-2-carboxylic acid (Oic), a proline analogue, in constructing oligoproline structures. Their research demonstrated the potential of Oic as a structural component in peptides, highlighting its role in forming hydrophobic sites within polyproline II structures. This finding suggests significant implications for designing peptides with enhanced structural stability and biological relevance.
Synthesis and Functionalization
(Sayago et al., 2008) developed a methodology for the synthesis of enantiomerically pure octahydroindole-2-carboxylic acid (Oic) and its α-functionalization. This work provides a concise route to α-tetrasubstituted derivatives, showcasing the chemical's versatility in synthetic organic chemistry, particularly in creating enantiopure compounds for further research applications.
Antimicrobial Activity
(Chang et al., 2020) identified novel furancarboxylic acids with antimicrobial properties from a Penicillium sp. Although not directly related to octahydroisoindole carboxylic acid, this study exemplifies the broader interest in discovering and synthesizing novel compounds with potential antibacterial and antifungal applications.
Advancements in Peptide Synthesis
(Sayago et al., 2007) described the preparation of octahydroindole-2-carboxylic acid and its enantiomer in enantiomerically pure form, suitable for peptide synthesis. This advancement facilitates the synthesis of peptides with specific structural or functional properties, further expanding the research and application possibilities in peptide-based therapeutics and biomolecular design.
Electrochemical Properties and Supercapacitors
(Ma et al., 2015) investigated the effects of carboxylic substituent position on electrodeposition, morphology, and capacitance properties of polyindole derivatives. While this study focuses on a different compound, it underscores the ongoing interest in functionalized indoles for materials science applications, particularly in the development of high-performance supercapacitors.
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)9-4-2-1-3-7(9)5-10-6-9;/h7,10H,1-6H2,(H,11,12);1H/t7-,9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSNTRBIQICRRO-PRCZDLBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CNCC2C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]2(CNC[C@H]2C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3As,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid;hydrochloride |
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